N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide
Description
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core substituted with a phenyl group at the 2-position and a 3-(phenylsulfonyl)propanamide moiety at the 3-position.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(14-15-28(26,27)17-10-5-2-6-11-17)22-21-18-12-7-13-19(18)23-24(21)16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFHHJWIMHCJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, which include anti-inflammatory, antitumor, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a pyrazole ring fused with a tetrahydrocyclopentane structure and a phenylsulfonamide group. The unique arrangement of these functional groups contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. One study reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method. Compounds within this class have shown promising results in stabilizing the HRBC membrane at various concentrations (100 µg to 1000 µg), indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Pyrazole derivatives have also been assessed for antimicrobial efficacy. In vitro studies revealed that certain analogs displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may act as a reversible inhibitor of cyclooxygenase (COX) enzymes involved in inflammatory pathways.
- Calcium Channel Blockade : Similar compounds have been identified as N-type calcium channel blockers (Cav2.2), which are relevant in pain modulation .
- Receptor Interaction : Binding studies suggest that this compound may interact with various receptors involved in tumor growth and inflammation.
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activities of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or biochemical properties, based on available evidence:
Key Observations:
Substituent-Driven Target Specificity :
- The phenylsulfonyl group in the query compound may enhance solubility or enable interactions with sulfonyl-binding pockets in proteins, contrasting with BPN-3783’s thiazol-2-amine group, which likely targets γ-secretase’s catalytic site .
- Thiophene-containing analogs (e.g., Chemfine’s compound) prioritize aromatic stacking, whereas the phenylsulfonyl group in the query compound could engage in stronger dipole interactions .
Therapeutic Implications: GLUT4 inhibitors () share propanamide backbones but differ in substituent complexity. The query compound’s phenylsulfonyl group may reduce off-target effects compared to fluorophenyl/methoxyphenyl analogs .
Synthetic and Commercial Feasibility :
- Commercial availability of analogs (e.g., Chemfine’s compound) indicates robust synthetic routes for tetrahydrocyclopenta[c]pyrazole derivatives, though the query compound’s phenylsulfonyl group may require specialized sulfonation steps .
Preparation Methods
Cyclopentanone Precursor Preparation
Cyclopentanone is alkylated with benzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to yield 2-benzylcyclopentanone . This intermediate undergoes Mannich reaction with formaldehyde and ammonium acetate in acetic acid at 80°C for 12 hours to introduce an aminomethyl group, forming 3-aminomethyl-2-benzylcyclopentanone .
Pyrazole Ring Formation
The aminomethyl derivative reacts with phenylhydrazine in ethanol under reflux (78°C, 8 hours) to form the pyrazole ring via cyclocondensation. The reaction proceeds through hydrazone formation followed by intramolecular cyclization, yielding 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine . Purification via recrystallization in ethanol/water (3:1 v/v) affords the amine in 68–72% yield.
Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride
The sulfonyl-containing acyl chloride is prepared through sulfonation and subsequent chlorination.
Sulfonation of Propanoyl Chloride
Propanoyl chloride reacts with benzenesulfonyl chloride in dichloromethane (DCM) at 0°C under nitrogen atmosphere . Triethylamine (Et₃N) is added dropwise to scavenge HCl, yielding 3-(phenylsulfonyl)propanoic acid after 4 hours. The crude acid is isolated by aqueous workup (10% HCl) and purified via recrystallization in diethyl ether (85% yield).
Chlorination to Acyl Chloride
The acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM at 40°C for 3 hours. Excess SOCl₂ is removed under vacuum distillation , yielding 3-(phenylsulfonyl)propanoyl chloride as a pale-yellow liquid (92% purity by HPLC ).
Amide Coupling Reaction
The final step involves coupling the amine and acyl chloride to form the target amide.
Schotten-Baumann Reaction
A biphasic system of aqueous NaOH (10%) and DCM is employed. 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (1.0 equiv) is dissolved in DCM, and 3-(phenylsulfonyl)propanoyl chloride (1.2 equiv) is added dropwise at 0°C. The mixture is stirred vigorously for 2 hours, after which the organic layer is separated, washed with brine , and dried over MgSO₄ . Solvent evaporation under reduced pressure yields the crude amide.
Purification and Yield Optimization
Purification via flash column chromatography (silica gel, ethyl acetate/hexanes 1:2 v/v) removes unreacted starting materials and byproducts. Further recrystallization in methanol enhances purity to >98% (HPLC). The reaction achieves a yield of 74–82% under optimized conditions.
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF , the carboxylic acid directly couples with the amine. This method avoids acyl chloride handling but requires longer reaction times (12 hours, 65°C) and achieves comparable yields (70–78%).
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling with 3-(phenylsulfonyl)propanoic acid using N,N’-diisopropylcarbodiimide (DIC) and oxyma pure . Cleavage with TFA/DCM liberates the amide in 68% yield, suitable for high-throughput applications.
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C (Schotten-Baumann) | Minimizes hydrolysis |
| Solvent | DCM/NaOH biphasic | Enhances interfacial reactivity |
| Acyl Chloride Equiv | 1.2 | Drives reaction to completion |
| Purification Method | Flash chromatography | Removes sulfonic acid byproducts |
Characterization Data
Spectral Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.45 (m, 10H, aromatic), 4.21 (s, 2H, CH₂SO₂), 3.98 (t, 2H, cyclopentane-CH₂), 2.91–2.45 (m, 4H, cyclopentane-CH₂), 1.82 (quin, 2H, cyclopentane-CH₂).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).
Crystallographic Data
Single-crystal X-ray diffraction confirms the bicyclic pyrazole structure with bond lengths of 1.38 Å (C–N) and 1.45 Å (C–C), consistent with sp³ hybridization in the tetrahydro ring.
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
- In-line Analytics : Implement FTIR and HPLC for real-time monitoring.
- Waste Management : Neutralize acidic byproducts with CaCO₃ to generate benign CaSO₄ sludge.
Challenges and Mitigation
Acyl Chloride Hydrolysis
Exposure to moisture hydrolyzes the acyl chloride to the carboxylic acid. Mitigation includes strict anhydrous conditions and molecular sieves in the reaction mixture.
Diastereomer Formation
The tetrahydro ring may adopt multiple conformers. Chiral HPLC (Chiralpak IA column) resolves enantiomers, though the target compound exhibits no stereocenters.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors, sulfonylation, and amide coupling. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., dimerization) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
- Catalysts : Use of palladium-based catalysts for cross-coupling steps to improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., cyclopenta[c]pyrazole and sulfonyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by reverse-phase C18 column) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time) .
- Purity validation : Ensure impurities (<2% by HPLC) do not skew results .
- Mechanistic studies : Use kinase inhibition assays or molecular docking to identify primary targets, reducing ambiguity in activity claims .
Advanced: What are the best practices for refining crystallographic data of this compound using software like SHELX?
Methodological Answer:
- Data collection : Use high-resolution (≤1.0 Å) X-ray diffraction data to resolve electron density for flexible groups (e.g., phenyl rings) .
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and validate with R-factor convergence (<5%) .
- Twinning analysis : Use the TWIN/BASF commands in SHELX to address pseudo-merohedral twinning artifacts .
Basic: What functional groups in this compound are most reactive, and how do they influence chemical behavior?
Methodological Answer:
- Sulfonyl group (-SO₂-) : Participates in nucleophilic substitutions (e.g., with amines) under basic conditions .
- Pyrazole ring : Acts as a hydrogen-bond acceptor, influencing solubility and crystal packing .
- Amide bond : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 2–9) are recommended .
Advanced: How should researchers design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Systematic substitution : Modify the phenyl (C2) or sulfonyl (C3) groups to assess steric/electronic effects on bioactivity .
- In vitro screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
- Computational modeling : Combine DFT calculations (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to predict reactivity .
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage : Keep at -20°C in airtight, light-protected containers to prevent sulfonyl group degradation .
- Solvent compatibility : Avoid prolonged exposure to DMSO, which may accelerate hydrolysis of the amide bond .
Advanced: How can enantiomeric purity be achieved for chiral derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during pyrazole cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
